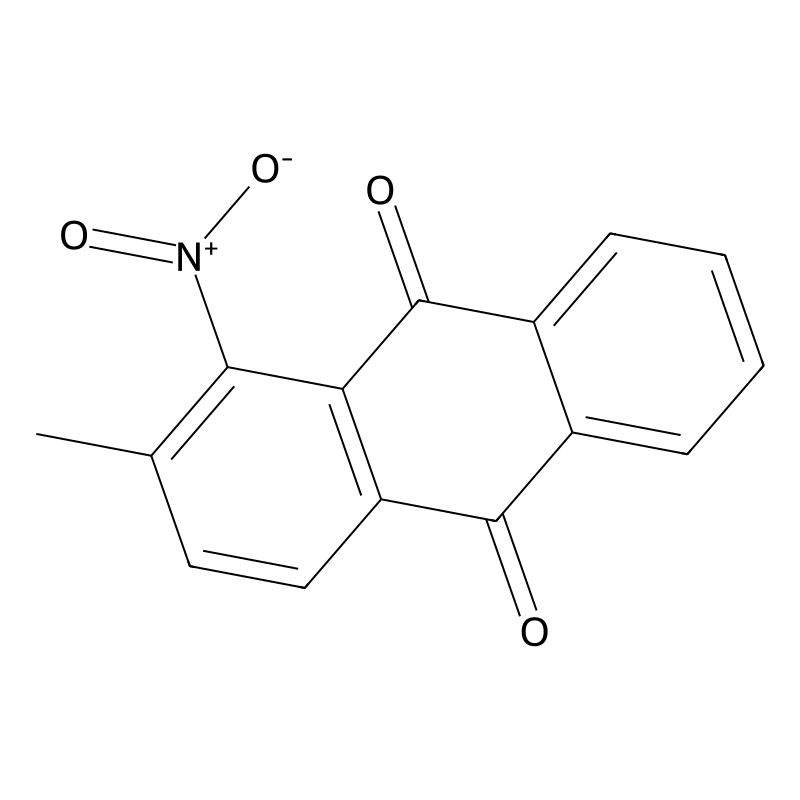2-Methyl-1-nitroanthraquinone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
INSOL IN WATER & HOT ETHANOL; SLIGHTLY SOL IN HOT DIETHYL ETHER, HOT BENZENE, HOT ACETIC ACID & CHLOROFORM; SOL IN NITROBENZENE
Synonyms
Canonical SMILES
Carcinogenicity studies:
- The International Agency for Research on Cancer (IARC) classified 2-M-1-NA as "possibly carcinogenic to humans" based on evidence from animal studies. [IARC Monogr Eval Carcinog Risk Chem Hum. 1982 Apr;27:205-10. PMID: 6955264]
- Studies in mice have shown that 2-M-1-NA exposure can increase the risk of developing hemangiosarcomas, a type of cancer that affects blood vessels. [Int. J. Cancer 19:117-121 (1977)]
Other research:
- 2-M-1-NA has also been studied for its potential mutagenic properties, meaning it could cause changes in DNA that could lead to mutations. [Chemical Effects in Biological Systems. Research Triangle Park, NC (USA): National Toxicology Program (NTP). Accessed 2024-02-16. DOI: ]
- However, the results of these studies have been inconclusive.
2-Methyl-1-nitroanthraquinone is an organic compound with the molecular formula and a CAS number of 129-15-7. It is part of the anthraquinone family, characterized by a structure that includes two carbonyl groups and a nitro group attached to an anthracene backbone. This compound typically appears as pale yellow needles or a light yellow solid and is insoluble in water but soluble in organic solvents like benzene and acetonitrile . The presence of the nitro group contributes to its reactivity, making it susceptible to reduction and oxidation reactions.
The biological activity of 2-methyl-1-nitroanthraquinone has been explored in various studies. It has been noted for its potential toxicity and carcinogenicity, particularly in experimental animal models. The compound's structure allows it to interact with biological systems, potentially leading to mutagenic effects. Its derivatives are often investigated for their pharmacological properties, including antibacterial and anticancer activities .
Several methods exist for synthesizing 2-methyl-1-nitroanthraquinone:
- Nitration of Anthraquinone: This method involves the nitration of anthraquinone using nitric acid and sulfuric acid under controlled conditions.
- Methylation Reactions: Methylation can be performed on 1-nitroanthraquinone using methylating agents such as dimethyl sulfate or methyl iodide.
- Photochemical Methods: Recent studies have explored photochemical routes that utilize light to drive reactions involving anthraquinones, leading to the formation of various derivatives including 2-methyl-1-nitroanthraquinone .
2-Methyl-1-nitroanthraquinone finds applications primarily in dye manufacturing due to its ability to form colored compounds upon further chemical modification. It is also utilized in research settings for studying photochemical processes and as a precursor for synthesizing other anthraquinone derivatives with potential therapeutic properties .
Interaction studies involving 2-methyl-1-nitroanthraquinone often focus on its reactivity with various nucleophiles and radicals. The compound's ability to form radical intermediates during photoreduction has been extensively studied, highlighting its potential pathways for transformation in biological systems. These interactions can lead to significant changes in the compound's activity and toxicity profiles .
Several compounds share structural similarities with 2-methyl-1-nitroanthraquinone. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Nitroanthraquinone | Contains one nitro group | Less steric hindrance than 2-methyl variant |
| 2-Nitroanthraquinone | Contains a nitro group at position two | Different reactivity profile |
| Anthraquinone | Parent compound without nitro or methyl groups | Serves as a base structure for modifications |
| 9,10-Anthracenedione | Similar carbonyl functionalities | Lacks nitro substituent |
The uniqueness of 2-methyl-1-nitroanthraquinone lies in its specific combination of a methyl group and a nitro group on the anthraquinone skeleton, influencing both its chemical reactivity and biological activity compared to other anthraquinones .
Physical Description
Color/Form
XLogP3
Melting Point
270.5 °C
270-271 °C
UNII
GHS Hazard Statements
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Health Hazard








